molecular formula C10H9NO2 B1139511 2-(5-Isoxazolyl)-4-methylphenol CAS No. 104516-57-6

2-(5-Isoxazolyl)-4-methylphenol

Cat. No.: B1139511
CAS No.: 104516-57-6
M. Wt: 175.18
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Description

Overview of Isoxazole (B147169) and Phenol (B47542) Core Structures in Medicinal Chemistry and Chemical Biology Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. taylorandfrancis.comnih.gov This is attributed to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. wikipedia.org The isoxazole moiety is found in a wide array of approved drugs, demonstrating its versatility and acceptance in drug design. wikipedia.orggoogle.com These include antibiotics like cloxacillin (B1194729) and dicloxacillin, the anti-inflammatory drug valdecoxib, and the immunosuppressant leflunomide. wikipedia.orggoogle.com The isoxazole ring is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov

Similarly, the phenol group, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govacs.org Phenolic compounds are renowned for their antioxidant properties and have been investigated for their potential in preventing and treating a wide range of diseases. nih.govmdpi.comtaylorandfrancis.com The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com The presence of a phenol moiety is a common feature in many essential medicines, highlighting its profound importance in pharmaceutical sciences. acs.org

Historical Context of Investigations into Isoxazole-Phenol Hybrid Systems

The investigation of isoxazole-phenol hybrid systems is a relatively modern development in the broader history of medicinal chemistry. The chemistry of isoxazoles has been explored for over a century, with the first synthesis of the isoxazole ring being a significant milestone in heterocyclic chemistry. nih.govijpcbs.com Independently, phenolic compounds, many of which are derived from natural sources, have been used in medicine for centuries for their antiseptic and analgesic properties. nih.govresearchgate.net

The deliberate combination of these two pharmacophores is a result of the growing trend in medicinal chemistry to create hybrid molecules. This strategy aims to leverage the distinct properties of each component to achieve synergistic effects or to develop compounds with novel biological activities. A notable strategy in organic synthesis involves using isoxazoles as "masking agents" for 1,3-dicarbonyl functionalities, which can be unveiled under specific conditions. acs.org This chemical maneuver provides a powerful tool for constructing complex molecules, including those that incorporate a phenolic structure, allowing for the late-stage introduction of a reactive functional group. The development of such synthetic methodologies has paved the way for the exploration of a wide range of isoxazole-phenol hybrids in drug discovery programs.

Rationale and Significance of Research Focused on 2-(5-Isoxazolyl)-4-methylphenol

The primary rationale for the research focused on this compound stems from its utility as a key synthetic intermediate. Its chemical structure, which combines the biologically relevant isoxazole and phenol motifs, makes it an attractive starting material for the synthesis of more elaborate molecules with potential therapeutic or agricultural applications.

Specifically, this compound is utilized in the development of pharmaceuticals targeting inflammatory and pain-related conditions. The presence of the isoxazole and phenol groups provides a scaffold that can be readily modified to optimize binding to specific biological targets involved in inflammation and pain pathways.

In the field of agrochemicals, this compound serves as a precursor for the synthesis of novel herbicides and pesticides. The isoxazole ring is a known component of some commercial herbicides, and its combination with a substituted phenol can lead to new compounds with improved efficacy and selectivity. For instance, isoxazolylbenzoyl derivatives have been investigated for their herbicidal activity. google.com

The physical and chemical properties of this compound are summarized in the interactive table below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 164171-56-6

| Appearance | White to off-white crystalline powder |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYVNKXVHASGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164171-56-6
Record name 2-(5-Isoxazolyl)-4-methylphenol
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Advanced Synthetic Methodologies for 2 5 Isoxazolyl 4 Methylphenol and Its Structural Analogs

Strategic Approaches to Isoxazole (B147169) Moiety Construction and Phenol (B47542) Conjugation

The formation of the isoxazole ring and its attachment to a phenolic structure can be achieved through several strategic approaches. These methods often involve cycloaddition reactions or condensation reactions with hydroxylamine (B1172632) or its derivatives.

1,3-Dipolar Cycloaddition Reactions Utilizing Nitrile Oxides

A primary and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.netyoutube.comyoutube.com This reaction, often referred to as a [3+2] cycloaddition, involves a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne or alkene). youtube.com The cycloaddition of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. youtube.com While these reactions are powerful, they can sometimes result in mixtures of regioisomers. youtube.comacs.org

Nitrile oxides are typically generated in situ from precursors such as hydroximoyl chlorides in the presence of a base. chemrxiv.org The reaction proceeds through a one-step mechanism, similar to the Diels-Alder cycloaddition. youtube.com The stability of the resulting isoxazole ring is attributed to its aromatic character. youtube.com

Regioselective Formation of the Isoxazole Ring

Achieving regioselectivity in the synthesis of 3,5-disubstituted isoxazoles is crucial for creating specific isomers. acs.orgrsc.orgrsc.org One common strategy involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine. acs.orgacs.org The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the chalcone (B49325). For instance, using potassium carbonate as a solid support under microwave conditions has been shown to produce 3,5-diarylisoxazoles regioselectively. acs.org

Another approach to control regioselectivity is through the use of a tosyl moiety on the hydroxylamine, which can render the nitrogen atom more nucleophilic in the conjugate addition, leading to the formation of 3,5-disubstituted isoxazoles without the formation of regioisomers. acs.org Furthermore, the choice of catalyst can play a significant role. While copper catalysts are effective for terminal alkynes, they typically only produce 3,5-disubstituted isoxazoles. beilstein-journals.org Ruthenium(II) catalysts, on the other hand, can promote the reaction for both terminal and internal alkynes, yielding 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high regioselectivity. beilstein-journals.org

Functionalization and Derivatization of the Phenol Ring at the 4-Position

The 4-methylphenol (also known as p-cresol) moiety provides opportunities for further functionalization. fiveable.mewikipedia.org The methyl group at the 4-position influences the reactivity of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. fiveable.me

One potential pathway for functionalization is the oxidation of the methyl group. nih.gov This can lead to the formation of 4-hydroxybenzyl alcohol, which can be further oxidized to 4-hydroxybenzaldehyde. nih.gov Additionally, the phenolic hydroxyl group itself can be a site for derivatization through reactions like esterification or etherification, which expands the synthetic utility of the molecule. fiveable.me

Preparation of Key Precursors and Reaction Intermediates

The synthesis of 2-(5-Isoxazolyl)-4-methylphenol and its analogs relies on the preparation of key precursors and intermediates, most notably chalcones and hydroxylamine hydrochloride.

Synthesis of Chalcones via Claisen-Schmidt Condensation as Isoxazoline (B3343090) Precursors

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of isoxazoles and are typically prepared through the Claisen-Schmidt condensation. derpharmachemica.comnih.govwikipedia.orgnih.govtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org For the synthesis of precursors to this compound, a substituted benzaldehyde (B42025) would be reacted with an appropriate acetophenone (B1666503) derivative.

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation and can be carried out using various bases, such as sodium hydroxide (B78521) or potassium hydroxide, often in an alcoholic solvent. wikipedia.orgtaylorandfrancis.com The reaction has been reported to proceed in high yields, sometimes even in the absence of a solvent. wikipedia.org

Reactant 1Reactant 2BaseProduct
Aromatic AldehydeKetone (with α-hydrogen)NaOH or KOHChalcone (α,β-unsaturated ketone)

This table illustrates the general reactants and products of a Claisen-Schmidt condensation.

Generation of Hydroxylamine Hydrochloride for Cycloaddition Reactions

Hydroxylamine hydrochloride is a key reagent for the synthesis of isoxazoles from chalcones. derpharmachemica.comwpmucdn.comijert.org It reacts with the α,β-unsaturated ketone system of the chalcone to form the isoxazole ring. derpharmachemica.comnih.gov The reaction is typically carried out by refluxing the chalcone and hydroxylamine hydrochloride in a solvent such as ethanol, often in the presence of a base like potassium hydroxide or sodium acetate. derpharmachemica.comijert.org

The mechanism involves the initial reaction of hydroxylamine with the carbonyl group of the chalcone, followed by cyclization and dehydration to form the stable isoxazole ring. wpmucdn.com This method provides a direct route to 3,5-disubstituted isoxazoles from readily available starting materials. acs.org

PrecursorReagentConditionsProduct
ChalconeHydroxylamine HydrochlorideBase (e.g., KOH), Reflux3,5-Disubstituted Isoxazole

This table summarizes the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride.

Expedient Synthesis Techniques and Catalytic Methods

Modern organic synthesis emphasizes the use of powerful catalytic systems and energy sources to improve reaction efficiency. For the construction of the isoxazole scaffold present in this compound, several advanced methods have shown significant promise.

Brønsted acidic ionic liquids have emerged as effective and recyclable catalysts for a variety of organic transformations. These catalysts offer a green alternative to traditional acid catalysts, often enabling reactions to proceed under solvent-free conditions. In the synthesis of complex heterocyclic systems, such as pyridine (B92270) derivatives, acidic ionic liquids like [Hnmp][HSO4] have been shown to effectively catalyze multicomponent reactions at ambient temperatures. semnan.ac.ir The reaction involves mixing aldehydes, acetophenones, malononitrile, and an ammonium (B1175870) source with a catalytic amount of the ionic liquid. semnan.ac.ir After the reaction is complete, the product can be easily separated by adding water, which dissolves the ionic liquid for potential reuse, while the crude product precipitates and is collected by filtration. semnan.ac.ir This methodology's applicability to the synthesis of isoxazole derivatives offers a promising route for producing compounds like this compound efficiently and sustainably.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times and often improving product yields. researchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of chemical reactions compared to conventional heating methods. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride (B1165640) and other components under microwave irradiation can be completed in minutes with high yields, often without the need for a catalyst or solvent. researchgate.net The efficiency of this method is highlighted by comparative studies where reactions under microwave heating reach completion significantly faster than under thermal conditions. researchgate.net This approach is highly relevant for the construction of the isoxazole ring system, suggesting that the synthesis of this compound could be similarly enhanced, leading to a more rapid and efficient production process.

Table 1: Comparison of Microwave-Assisted vs. Thermal Synthesis of 2,3-Dihydroquinazolin-4(1H)-one (3a) researchgate.net
EntryConditionsTime (min)Yield (%)
1MW, 60°C164
2MW, 60°C281
3MW, 60°C392
4Thermal, 70°C10Trace

Exploration of this compound as a Synthetic Building Block

The unique structure of this compound, which combines a methylphenol group with an isoxazole ring, makes it a valuable intermediate for creating more complex molecules with specific functionalities. chemimpex.com Its stability and reactivity allow for its incorporation into a variety of chemical structures. chemimpex.com

This compound is a key intermediate in the development of new pharmaceutical agents. chemimpex.com The isoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds. This compound serves as a crucial building block in the synthesis of molecules targeting inflammatory and pain-related conditions. chemimpex.com The related compound, 2-(5-isoxazolyl)phenol, has been investigated for its potential in creating anti-inflammatory and antimicrobial agents. chemimpex.com The synthesis of hybrid molecules incorporating the isoxazole ring is a strategy used to develop focused libraries of compounds for drug discovery. nuph.edu.ua The development of novel, eco-friendly methods to synthesize isoxazol-5-one and pyrazol-3-one scaffolds further underscores the pharmaceutical importance of these heterocyclic systems. nih.gov

In addition to its pharmaceutical applications, this compound is utilized in the formulation of agrochemicals. chemimpex.com It serves as an intermediate for creating effective pest control solutions that are designed to have a minimal environmental impact. chemimpex.com The broader class of 2-(5-isoxazolyl)phenols is used in agrochemical formulations for both pest control and enhanced crop protection. chemimpex.com The isoxazole and related pyrazole (B372694) rings are core structures in several commercial herbicides, demonstrating the value of this chemical scaffold in the agricultural sector.

Phthalocyanines are large, aromatic macrocyclic compounds that have applications in materials science and medicine, particularly as photosensitizers in photodynamic therapy (PDT). researchgate.net The properties of silicon (IV) phthalocyanines (SiPcs) can be fine-tuned by attaching functional groups, known as axial ligands, to the central silicon atom. researchgate.netnih.gov The phenolic hydroxyl group of this compound makes it a suitable candidate for such axial substitution. This substitution serves to increase the solubility of the phthalocyanine (B1677752) complex in various solvents, which is crucial for its application. researchgate.net Furthermore, the nature of the axial ligand can significantly influence the photophysical and photochemical properties of the SiPc, such as its singlet oxygen and fluorescence quantum yields, which are critical for its efficacy as a photosensitizer in PDT. researchgate.net Research has demonstrated the synthesis of SiPcs with various complex axial groups to create novel photosensitizers for cancer therapy and to act as inhibitors for enzymes like carbonic anhydrase. nih.govrsc.org

Table 2: Examples of Axially Disubstituted Silicon (IV) Phthalocyanines and Their Applications
Axial Ligand TypeApplication/FindingReference
Piperidinyl MoietiesInvestigated for antifungal photoactivity against Candida albicans. researchgate.net
PSMA Inhibitor GroupsDeveloped as candidate photosensitizers for photodynamic therapy of prostate cancer. researchgate.net
Quaternized Amino-Phenoxy-Propoxy GroupsShowed significant phototoxic effects against various cancer cell lines (HCT-116, A549, SH-SY5Y). rsc.org
Chalcone-like GroupsDemonstrated inhibitory effects on human carbonic anhydrase isozymes hCA I and II. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 5 Isoxazolyl 4 Methylphenol

Comprehensive Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for confirming the molecular structure and assessing the purity of synthesized compounds. For 2-(5-Isoxazolyl)-4-methylphenol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) has been employed to provide a full picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Chemical Environment and Substitution Patterns

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms, respectively.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts indicating the nature of their bonding and proximity to electronegative atoms or functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm)
Phenolic -OH Variable, typically broad
Aromatic CH (phenol ring) 6.8 - 7.5
Isoxazole (B147169) CH 6.0 - 8.5
Methyl (-CH₃) 2.2 - 2.5

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Phenolic C-OH 150 - 160
Aromatic C (phenol ring) 115 - 140
Isoxazole C 100 - 170
Methyl C (-CH₃) 20 - 25

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) group, a result of O-H stretching vibrations. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ region. Characteristic C=C and C=N stretching vibrations from the aromatic and isoxazole rings would be found in the 1400-1600 cm⁻¹ range. Furthermore, C-O stretching of the phenol (B47542) would likely be present around 1200-1260 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Phenolic O-H stretch 3200 - 3600 (broad)
Aromatic C-H stretch 3000 - 3100
Alkyl C-H stretch 2850 - 2960
C=C and C=N stretch (aromatic/isoxazole) 1400 - 1600
Phenolic C-O stretch 1200 - 1260

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. The molecular formula for this compound is C₁₀H₉NO₂. chemicalbook.com The expected monoisotopic mass would be approximately 175.0633 g/mol . HRMS analysis would aim to detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds to this value with a high degree of accuracy.

MALDI TOF Mass Spectrometry for Phthalocyanine (B1677752) Derivatives

While not directly applied to this compound itself, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of larger molecules, such as phthalocyanine derivatives. nih.gov This compound can serve as a precursor or building block in the synthesis of more complex molecules. If this compound were incorporated into a phthalocyanine structure, MALDI-TOF would be employed to confirm the identity and purity of the resulting macromolecular conjugate. nih.gov This technique is particularly useful for analyzing large, non-volatile molecules that are difficult to ionize by other methods. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the phenolic and isoxazole rings. The presence of the conjugated system formed by the two rings would influence the position and intensity of these bands. The specific λmax values would provide insight into the electronic structure and could be used to study the compound's photophysical properties.

Quantum Chemical and Computational Chemistry Investigations

Quantum chemical calculations and computational chemistry methods are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules. These theoretical approaches can be used to predict geometries, spectroscopic properties, and reactivity.

For this compound, methods like Density Functional Theory (DFT) could be employed to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate theoretical NMR and IR spectra, which can be compared with experimental data to aid in spectral assignment.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.

Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

While specific computational studies on this compound are not widely published, such investigations would be invaluable for a more complete understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining its optimized molecular structure. ijsrst.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. ijsrst.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is typically localized on the electron-rich phenol ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often centered on the electron-deficient isoxazole ring, suggesting its role as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Parameter Description
HOMO Highest Occupied Molecular Orbital; associated with the ability to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. chemrxiv.orgnih.gov It provides a color-coded map of the electrostatic potential on the electron density surface, where different colors represent varying levels of electrostatic potential. ijsrst.com

In the MEP map of this compound, the regions of most negative electrostatic potential, typically shown in red, are located around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group of the phenol ring. ijsrst.com These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP map thus provides a clear and intuitive guide to the molecule's reactive behavior. ijsrst.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netacadpubl.eu It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nitech.ac.jpwalisongo.ac.id By developing mathematical models based on various molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds.

In the context of this compound and its derivatives, QSAR studies can be employed to predict their potential as, for example, inhibitors of specific enzymes or as antimicrobial agents. The models are built using a training set of compounds with known activities and then validated to ensure their predictive power. Descriptors used in QSAR models can include electronic properties (such as HOMO and LUMO energies), steric parameters, and hydrophobicity, all of which can be calculated using computational methods.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity.

Toxicological and Ecotoxicological Considerations in Research Contexts

In Vitro Cytotoxicity Assessments beyond Therapeutic Screening

In vitro cytotoxicity assays are fundamental tools for assessing the potential toxicity of chemical compounds at the cellular level. Beyond their common application in screening for therapeutic agents, these assays provide crucial data on basal cytotoxicity, which is vital for hazard identification in non-pharmaceutical contexts.

Research into various isoxazole (B147169) derivatives has demonstrated a range of cytotoxic effects. mdpi.comnih.gov For instance, a study on 15 different isoxazole derivatives revealed that while many exhibited low cytotoxic effects on fibroblast cells, some, like 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), showed concentration-dependent cytotoxicity. nih.govnih.gov Specifically, PUB9 displayed an acceptable (low) level of cytotoxicity in the 0.2–0.4 mg/mL range, whereas PUB10 showed acceptable levels in a lower range of 0.012–0.025 mg/mL against fibroblasts. nih.gov These findings underscore that even within the same chemical class, minor structural modifications can significantly alter cytotoxic profiles. mdpi.com

The isoxazole ring itself is a stable heterocyclic moiety, but substitutions on the ring play a critical role in determining biological activity and toxicity. mdpi.comnih.gov Studies on other isoxazole-containing compounds have shown that their cytotoxic effects can be cell-line specific. nih.gov For example, certain isoxazole-piperazine derivatives have shown potent cytotoxicity against human liver and breast cancer cell lines. nih.gov While these studies are often aimed at discovering anticancer drugs, the data is valuable for understanding the general cytotoxic potential of the isoxazole scaffold. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

Compound Cell Line Key Finding Reference
Isoxazole Derivatives (general) Fibroblasts Generally low cytotoxicity, but some derivatives show concentration-dependent effects. mdpi.comnih.gov
PUB9 Fibroblasts Acceptable cytotoxicity in the 0.2–0.4 mg/mL range. nih.gov
PUB10 Fibroblasts Acceptable cytotoxicity in the 0.012–0.025 mg/mL range. nih.gov
Isoxazole-piperazine derivatives Huh7, Mahlavu (liver cancer), MCF-7 (breast cancer) Strong cytotoxicity with IC₅₀ values from 0.3 to 3.7 µM. nih.gov

Ecotoxicological Implications of Related Isoxazole and Phenol (B47542) Derivatives

The potential release of novel chemical compounds into the environment, even from research activities, warrants an investigation into their ecotoxicological profiles. For 2-(5-Isoxazolyl)-4-methylphenol, this involves examining the environmental fate and effects of its constituent chemical classes: isoxazoles and phenols.

The environmental persistence of a chemical is heavily influenced by its degradation pathways, with photochemical degradation (photolysis) being a key process for compounds released into surface waters or on soil surfaces. awsjournal.org

Isoxazole Derivatives: Many isoxazole derivatives are used as herbicides, and their environmental fate has been studied. wa.govnih.gov Isoxaflutole, an isoxazole-based proherbicide, rapidly transforms in the soil into a diketonitrile derivative (DKN). nih.gov This initial transformation is a chemical process influenced by soil moisture, temperature, and pH. nih.gov The subsequent degradation of DKN is primarily a biological process driven by soil microbes. nih.gov Sunlight is also a factor in the breakdown of isoxazole compounds in the environment. wa.gov The persistence of these herbicides, measured by their half-life in soil, can be significant, with isoxaben, for example, having a typical soil half-life of 100 days. wa.gov

The degradation of chemical compounds in the environment does not always lead directly to harmless substances. Often, intermediate byproducts are formed, which can themselves be toxic.

The oxidation of phenols, whether through photochemical or enzymatic processes, is well-known to produce quinones and ortho-quinones as reactive intermediates. acs.orgnih.govnih.gov These quinones are electrophilic and can react with various biological nucleophiles, which is a mechanism of their toxicity. acs.org The formation of intermediates like catechol and benzoquinone has been observed during the photodegradation of phenol. researchgate.net These byproducts can be more toxic than the parent phenol compound.

Table 2: Environmental Fate of Related Chemical Classes

Chemical Class Degradation Process Key Intermediates/Byproducts Reference
Phenols Photochemical Degradation Catechol, Benzoquinone, Hydroquinone researchgate.netyoutube.com
Isoxazoles (Herbicides) Chemical & Microbial Degradation Diketonitrile derivatives, Benzoic acid derivatives nih.gov

Assessment of Genotoxicity and Carcinogenicity in Preclinical Research Models

Assessing the potential for a compound to cause genetic damage (genotoxicity) or cancer (carcinogenicity) is a critical component of a comprehensive toxicological evaluation. While specific data for this compound is not available, the potential can be extrapolated from studies on related isoxazole and phenol compounds.

Isoxazole Derivatives: The isoxazole scaffold is found in numerous compounds investigated for pharmacological activity. Many studies focus on the anticancer properties of isoxazole derivatives, which involves inducing apoptosis (programmed cell death) and inhibiting tumor growth. nih.govnih.gov For example, certain derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin assembly and the inhibition of enzymes like topoisomerase. nih.gov While these studies aim to develop therapies, they also provide insights into the potent biological activities of these molecules. The development of resistance and off-target toxicity are major concerns in these therapeutic contexts. nih.gov It is crucial to note that a compound's ability to kill cancer cells does not preclude it from being genotoxic or carcinogenic under different conditions or in non-cancerous cells.

Phenol Derivatives: The genotoxicity of phenolic compounds has been documented. Some studies have reported that phenols can induce genotoxic effects in both animal and human cells. guilan.ac.ir Zebrafish embryo models have been used to demonstrate the embryotoxicity of various phenol derivatives, including 2-chlorophenol (B165306) and 2,4-dichlorophenol, which caused developmental deformities. guilan.ac.ircivilica.com Such effects can be indicative of underlying genetic damage. The carcinogenicity of phenols is complex and can depend on the specific structure, dose, and route of exposure.

Given that this compound contains both a phenol and an isoxazole moiety, a thorough assessment of its genotoxic and carcinogenic potential would be required before any widespread application.

Future Directions and Emerging Research Avenues for 2 5 Isoxazolyl 4 Methylphenol

Design and Synthesis of Novel Derivatizations with Enhanced Bioactivity and Selectivity

The core structure of 2-(5-Isoxazolyl)-4-methylphenol is a versatile template for chemical modification. The design and synthesis of novel derivatives aim to enhance its inherent biological activities and improve selectivity towards specific biological targets. nih.govrsc.org Medicinal chemists can systematically alter different parts of the molecule to fine-tune its physicochemical and pharmacological properties, such as potency, absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com

Future synthetic strategies will likely focus on:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxides) to the phenol (B47542) ring can significantly influence the molecule's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. nih.gov

Modification of the Isoxazole (B147169) Ring: The isoxazole ring itself can be a target for derivatization. While direct functionalization can be challenging due to the ring's lability under certain conditions, methods like C-H activation and transition metal-catalyzed cross-coupling reactions are being explored. nih.gov

Creation of Fused Heterocyclic Systems: Fusing the isoxazole ring with other aromatic or non-aromatic rings can lead to the formation of polycyclic structures with unique three-dimensional shapes, potentially promoting more specific and potent interactions with target proteins. mdpi.com

These synthetic endeavors are often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications impact biological activity. For instance, studies on similar isoxazole-containing compounds have shown that the introduction of specific substituents can enhance their antimicrobial or anticancer properties. nih.govtandfonline.com

Table 1: Examples of Derivatization Strategies for Isoxazole Scaffolds

Derivatization Strategy Potential Enhancement Relevant Research Focus
Halogenation of the phenyl ring Increased lipophilicity and binding affinity Anticancer and antimicrobial agents nih.govnih.gov
Introduction of carboxamide or ureate moieties Improved hydrogen bonding capabilities VEGFR2 inhibitors for cancer therapy nih.gov

Elucidation of Untapped Therapeutic Targets and Applications

Isoxazole-containing compounds have already demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrsc.org However, the full therapeutic potential of this compound and its future derivatives remains largely untapped.

Emerging research is likely to focus on screening this compound and its analogs against a wider range of biological targets. High-throughput screening (HTS) campaigns can rapidly assess the activity of these molecules against numerous enzymes, receptors, and cellular pathways. This could lead to the discovery of novel therapeutic applications in areas such as:

Neurodegenerative Diseases: Some isoxazole derivatives have shown neuroprotective effects, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease. rsc.org

Autoimmune Disorders: The anti-inflammatory properties of isoxazoles could be harnessed to develop new treatments for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. Recent research has identified isoxazole-based compounds as antagonists for Toll-like receptor 8 (TLR8), a key player in innate immunity and a promising target for autoimmune therapies. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibiotics and antifungals. The isoxazole scaffold is present in several existing antimicrobial drugs, and novel derivatives of this compound could yield next-generation anti-infective agents. nih.govtandfonline.com

Cancer Therapy: The isoxazole moiety is a constituent of various anticancer agents. mdpi.com There is growing interest in exploring isoxazole-based compounds as inhibitors of novel cancer targets, such as Poly (ADP-ribose) polymerase (PARP). nih.gov

Advanced Computational Design for Optimized Pharmacological Profiles

In silico methods are becoming indispensable tools in modern drug discovery, and they are expected to play a crucial role in optimizing the pharmacological profile of this compound derivatives. Computational techniques can predict how a molecule will interact with a biological target, as well as its likely ADME properties, before it is even synthesized. frontiersin.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to rationalize its biological activity and guide the design of more potent inhibitors. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time, offering a more detailed understanding of their interaction. frontiersin.org

By integrating these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process and reducing costs. nih.gov

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. Future research will undoubtedly focus on developing more environmentally friendly and sustainable methods for producing this compound and its derivatives. nih.gov

This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. nih.gov Several isoxazole syntheses have already been successfully carried out in aqueous media. nih.gov

Catalyst-Free Reactions: Designing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. mdpi.com

Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.govnanobioletters.com

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

For instance, a mild and highly efficient protocol for the synthesis of substituted phenols using aqueous hydrogen peroxide has been developed, offering a green alternative to traditional methods. nih.gov Similarly, the use of agro-waste-based catalysts for the synthesis of isoxazoles represents a promising green approach. nih.gov

Integration into Next-Generation Functional Materials and Biosensors

The unique chemical properties of the phenol and isoxazole moieties also make this compound a candidate for applications beyond medicine, particularly in the development of functional materials and biosensors.

Functional Materials: Phenolic resins are widely used as adhesives and coatings. Research into incorporating bio-based phenols, such as those derived from lignin, is a growing field aimed at creating more sustainable materials. researchgate.net The specific structure of this compound could impart novel properties to such polymers.

Biosensors: Phenolic compounds are important analytes in environmental and food analysis. researchgate.net Biosensors based on enzymes like tyrosinase and laccase, which can detect phenols, are an active area of research. nih.gov The this compound molecule could be used as a target analyte or as a component in the construction of novel biosensors. Furthermore, the development of biosensors for the detection of various phenolic compounds is a rapidly advancing field, with applications in quality control of food and clinical analysis. nih.gov

The integration of this compound into such technologies could lead to the development of new analytical tools for environmental monitoring, food safety, and diagnostics.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Isoxazolyl)-4-methylphenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like substituted hydrazides or hydroxylamine derivatives. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) can facilitate cyclization of hydrazide intermediates to form isoxazole rings . Reaction optimization may include:

  • Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
  • Temperature control : Stepwise heating to avoid side reactions (e.g., over-oxidation).
    Evidence from dihydroisoxazole syntheses suggests that microwave-assisted methods can reduce reaction times and improve yields .

Q. What spectroscopic techniques are suitable for characterizing this compound and its derivatives?

Methodological Answer: A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.90–7.72 ppm, isoxazole CH at δ 5.2 ppm) .
  • IR : Peaks at ~3465 cm⁻¹ (O-H stretch) and 1480 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS or GC-MS to confirm molecular ions (e.g., m/z 399.1 for related isoxazolyl-phenol derivatives) .
  • Chromatography : TLC with UV detection to monitor reaction progress .

Q. How should researchers handle this compound given its toxicity profile?

Methodological Answer: Based on GHS classifications for analogous phenols:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First aid : Immediate rinsing with water for skin/eye exposure; activated charcoal for accidental ingestion (H302) .
  • Storage : In airtight containers away from oxidizers to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in NMR data for isoxazolyl-phenol derivatives be resolved?

Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by:

  • 2D NMR : HSQC and HMBC to correlate protons with carbons and confirm connectivity .
  • X-ray crystallography : Single-crystal analysis provides unambiguous bond lengths and angles (e.g., C–C = 0.002 Å accuracy in fluorophenyl isoxazolones) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Q. What in silico strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., COX-2, fungal CYP51) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict antibacterial/antifungal activity .
  • ADMET prediction : Tools like SwissADME to assess toxicity and bioavailability .

Q. How can researchers design experiments to evaluate the antioxidant activity of this compound?

Methodological Answer: Use standardized assays with positive controls:

  • DPPH radical scavenging : Measure absorbance at 517 nm; IC₅₀ values < 50 µg/mL indicate strong activity .
  • ABTS assay : Compare trolox-equivalent antioxidant capacity (TEAC) .
  • FRAP assay : Quantify Fe³+ reduction to Fe²+ at 593 nm .
  • Cell-based models : ROS inhibition in RAW 264.7 macrophages to validate in vitro results .

Q. What challenges arise in interpreting mass spectrometry data for isoxazolyl-phenol derivatives?

Methodological Answer: Key issues include:

  • Fragmentation patterns : Isoxazole rings may cleave unpredictably; use MS/MS with collision-induced dissociation (CID) to map pathways .
  • Isotopic peaks : Account for ³⁷Cl/³⁵Cl or ⁷⁹Br/⁸¹Br in halogenated derivatives to avoid misannotation .
  • Matrix effects : In biological samples, use internal standards (e.g., deuterated analogs) for quantification .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in silico studies be reconciled?

Methodological Answer:

  • Replicate assays : Ensure consistency across multiple plates/labs to rule out technical errors .
  • Target validation : Use CRISPR knockouts or enzyme inhibition assays to confirm putative targets .
  • Solubility checks : Poor solubility in assay buffers (e.g., PBS) may yield false negatives; use DMSO carriers ≤0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.